

# Application of Neladalkib in Patient-Derived Organoid Models: A Comprehensive Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Neladalkib*

Cat. No.: *B12377415*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Patient-derived organoids (PDOs) are three-dimensional, self-organizing structures grown in vitro from primary patient tissues that recapitulate the genetic, histological, and functional characteristics of the original tumor.[1][2] This makes them invaluable preclinical models for personalized medicine, particularly in oncology for drug screening and biomarker discovery.[1]

**Neladalkib** (NVL-655) is a novel, brain-penetrant, selective inhibitor of anaplastic lymphoma kinase (ALK).[3][4] It is designed to overcome the limitations of existing ALK inhibitors by targeting a range of ALK fusions, activating mutations, and treatment-emergent resistance mutations, including the challenging G1202R mutation.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the utilization of **Neladalkib** in ALK-positive cancer PDO models. The information is intended to guide researchers in assessing the efficacy of **Neladalkib**, understanding its mechanism of action in a patient-relevant context, and developing robust preclinical data to support its clinical translation.

## Mechanism of Action of Neladalkib

**Neladalkib** is an ATP-competitive tyrosine kinase inhibitor (TKI) that selectively targets the ALK receptor tyrosine kinase.[6] In certain cancers, such as a subset of non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins like EML4-

ALK.[7][8] This fusion results in ligand-independent dimerization and constitutive activation of the ALK kinase domain.[8]

The activated ALK kinase triggers a cascade of downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for cell proliferation, survival, and differentiation.[9][10] By inhibiting the kinase activity of ALK, **Neladalkib** effectively blocks these downstream signals, leading to the suppression of tumor growth and induction of apoptosis in ALK-driven cancer cells.[8] A key feature of **Neladalkib** is its ability to penetrate the central nervous system (CNS), making it a promising agent for treating brain metastases, a common complication in ALK-positive cancers.[3] Furthermore, it is designed to spare the structurally related tropomyosin receptor kinase (TRK) family, potentially avoiding TRK-related CNS adverse events.[4]

## Data Presentation: In Vitro Efficacy of Neladalkib

While specific IC50 values for **Neladalkib** in patient-derived organoid models are not yet publicly available, the following table summarizes its potent activity against various ALK mutations from preclinical studies. This data serves as a benchmark for expected efficacy in PDO screening.

Target	IC50 (nM)	Cell Line/Assay	Reference
Wild-Type ALK	2.8	Enzymatic Assay	[Source for ALK inhibition IC50]
Resistance Mutations			
G1202R	Potent Inhibitor	Preclinical Models	[4][5]
L1196M	Potent Inhibitor	Preclinical Models	[Source for preclinical data]
C1156Y	Potent Inhibitor	Preclinical Models	[Source for preclinical data]
F1174L	Potent Inhibitor	Preclinical Models	[5]
I1171T	Potent Inhibitor	Preclinical Models	[Source for preclinical data]
G1269A	Potent Inhibitor	Preclinical Models	[Source for preclinical data]

Note: "Potent Inhibitor" indicates that while specific numerical IC50 values from a single source are not available, the literature consistently describes **Neladalkib** as highly active against these mutations.

## Key Experimental Protocols

### Protocol 1: Generation of Patient-Derived Organoids from Tumor Biopsies

This protocol outlines the general steps for establishing PDOs from fresh tumor tissue, which can be adapted for various cancer types, including ALK-positive NSCLC.

Materials:

- Fresh tumor tissue in a sterile collection medium (e.g., HypoThermosol®)
- Basement membrane matrix (e.g., Matrigel®)

- Organoid growth medium (specific to the tissue of origin)
- Digestion buffer (e.g., Collagenase/Dispase solution)
- Washing buffer (e.g., Advanced DMEM/F12)
- Cell culture plates and consumables
- Centrifuge

Procedure:

- Tissue Collection and Transport: Obtain fresh tumor biopsy or resection material under sterile conditions. Transport the tissue on ice in a suitable collection medium.
- Mechanical and Enzymatic Digestion:
  - In a sterile biosafety cabinet, wash the tissue sample with a washing buffer.
  - Mince the tissue into small fragments (~1-2 mm<sup>3</sup>).
  - Transfer the fragments to a digestion buffer and incubate at 37°C for a duration optimized for the tissue type (typically 30-60 minutes).
- Cell Isolation and Plating:
  - Neutralize the digestion enzymes with a washing buffer and centrifuge to pellet the cells and tissue fragments.
  - Resuspend the pellet in a cold basement membrane matrix.
  - Dispense droplets of the cell-matrix suspension into pre-warmed cell culture plates.
  - Allow the droplets to solidify at 37°C for 15-30 minutes.
- Organoid Culture and Maintenance:
  - Gently add the appropriate pre-warmed organoid growth medium to each well.

- Culture the organoids at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Replace the medium every 2-3 days.
- Passaging:
  - Once organoids are large and dense, they can be passaged by mechanically or enzymatically disrupting them and re-plating them in a fresh basement membrane matrix.

## Protocol 2: High-Throughput Drug Screening of Neladalkib in PDOs

This protocol describes a method for assessing the dose-dependent effect of **Neladalkib** on the viability of established PDO cultures.[\[5\]](#)[\[7\]](#)

Materials:

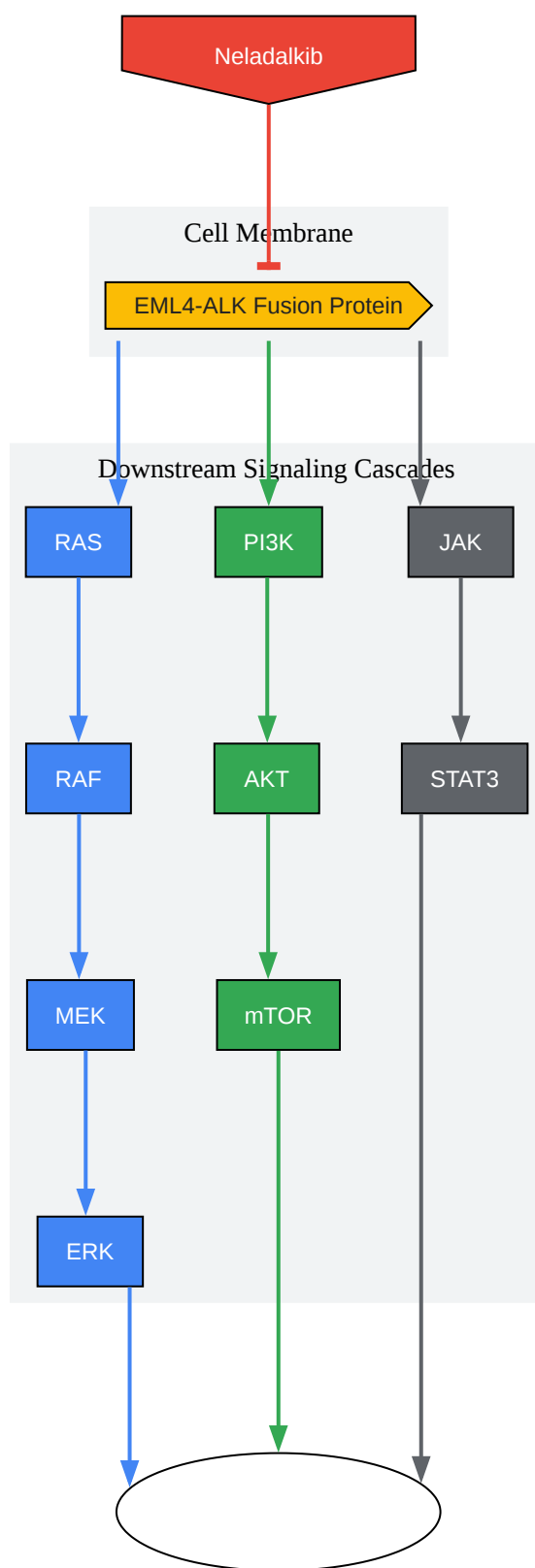
- Established PDO cultures
- **Neladalkib** stock solution
- 384-well clear-bottom assay plates
- Cell viability reagent (e.g., CellTiter-Glo® 3D)
- Automated liquid handler (recommended)
- Plate reader for luminescence detection

Procedure:

- Organoid Dissociation and Seeding:
  - Harvest mature PDOs and dissociate them into smaller fragments or single cells.
  - Perform a cell count to determine the viable cell number.
  - Resuspend the organoid fragments/cells in a basement membrane matrix at a predetermined density and dispense into 384-well plates.

- Drug Preparation and Treatment:
  - Prepare a serial dilution of **Neladalkib** in the organoid growth medium.
  - After the matrix has solidified, add the **Neladalkib** dilutions to the appropriate wells. Include vehicle-only controls.
- Incubation:
  - Incubate the plates for a defined period (e.g., 5-7 days) at 37°C and 5% CO<sub>2</sub>.
- Viability Assessment:
  - Equilibrate the plates and the cell viability reagent to room temperature.
  - Add the cell viability reagent to each well according to the manufacturer's instructions.
  - Incubate to allow for cell lysis and signal stabilization.
- Data Acquisition and Analysis:
  - Measure the luminescence using a plate reader.
  - Normalize the data to the vehicle-treated controls.
  - Generate dose-response curves and calculate the IC<sub>50</sub> values using appropriate software (e.g., GraphPad Prism).

## Mandatory Visualizations



[Click to download full resolution via product page](#)

Caption: **Neladalkib** inhibits the EML4-ALK fusion protein, blocking key downstream signaling pathways.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for testing **Neladalkib** in patient-derived organoids.

## Conclusion

The use of patient-derived organoids provides a powerful platform for the preclinical evaluation of targeted therapies like **Neladalkib**. By closely mimicking the biology of a patient's tumor, PDO models can offer valuable insights into drug sensitivity, resistance mechanisms, and patient-specific responses. The protocols and information provided herein serve as a guide for researchers to effectively utilize PDOs in the investigation of **Neladalkib**, ultimately contributing to the advancement of personalized medicine for patients with ALK-positive cancers.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Nuvalent to Present New Preclinical Data on ALK-Selective Inhibitor, Neladalkib, and ROS1-Selective Inhibitor, Zidesamtinib, at AACR Annual Meeting 2025 [prnewswire.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. mdpi.com [mdpi.com]
- 5. onclive.com [onclive.com]



- 6. researchgate.net [researchgate.net]
- 7. ALK-rearrangement in non-small-cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Application of Neladalkib in Patient-Derived Organoid Models: A Comprehensive Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377415#application-of-neladalkib-in-patient-derived-organoid-models]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)